10,11-Dihydro-10-hydroxycarbazepine-d3

描述

10,11-Dihydro-10-hydroxycarbazepine-d3 is a deuterated analog of 10,11-Dihydro-10-hydroxycarbazepine, which is an active metabolite of oxcarbazepine. This compound is primarily used in research applications that require stable isotopic labeling, such as quantitative mass spectrometry, to improve the precision of mechanistic studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-10-hydroxycarbazepine-d3 involves the reduction of oxcarbazepine. One common method includes dissolving oxcarbazepine in ethanol and adding sodium borohydride in batches while stirring at room temperature. The reaction mixture is then stirred for an additional two hours before being filtered and washed to obtain the desired product .

Industrial Production Methods: In an industrial setting, the process is scaled up by using larger reaction vessels and maintaining similar reaction conditions. The use of ethanol as a solvent and sodium borohydride as a reducing agent remains consistent. The reaction is carefully monitored to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 10,11-Dihydro-10-hydroxycarbazepine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced further to yield other hydroxy derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxy and alkyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .

科学研究应用

Quantitative Measurement

The compound serves as a crucial internal standard in quantitative analyses of 10-hydroxycarbazepine levels in biological fluids. It is utilized in methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the accurate measurement of drug concentrations in serum and urine. For instance, a study highlighted the development and validation of an LC-MS/MS method to analyze oxcarbazepine and its active metabolite in plasma samples, demonstrating its utility in pharmacokinetic studies .

Therapeutic Drug Monitoring

Monitoring the levels of 10,11-dihydro-10-hydroxycarbazepine-d3 is essential for optimizing therapeutic outcomes and minimizing toxicity in patients receiving oxcarbazepine. Research indicates that serum concentrations of this metabolite can provide insights into effective dosing regimens and potential side effects . The compound's analytical methods have shown high recovery rates and low coefficients of variation, making it reliable for clinical toxicology and therapeutic drug monitoring .

| Parameter | Value |

|---|---|

| Linearity Range | 1.0 to 50.0 µg/mL |

| Analytical Recovery | 101.3% - 110.8% |

| Limit of Quantification | 1.0 µg/mL |

| Intra-assay CV | 7.0% - 2.0% |

Treatment of Epilepsy

As a metabolite of oxcarbazepine, this compound plays a pivotal role in treating partial seizures and generalized tonic-clonic seizures. Clinical studies have demonstrated its efficacy as both a monotherapy and adjunctive therapy, highlighting its importance in managing epilepsy effectively .

Mood Disorders

Emerging research suggests that derivatives of this compound may also be beneficial in treating affective disorders such as bipolar disorder. Patents have been filed indicating its potential use for psychosomatic disturbances and other psychiatric conditions . The compound's mechanism of action involves modulation of neurotransmitter systems, which may contribute to its therapeutic effects.

Case Studies

Several case studies have documented the pharmacokinetics of oxcarbazepine and its metabolites in different patient populations. For example, a study involving pediatric patients demonstrated significant variations in metabolite clearance based on concurrent medications, underscoring the necessity for tailored dosing strategies .

Research Opportunities

Future research could explore the full therapeutic potential of this compound beyond epilepsy and mood disorders. Investigating its effects on other neurological conditions could expand its application range.

Enhanced Analytical Techniques

Continued advancements in analytical methodologies may improve the sensitivity and specificity of measuring this compound in biological samples, facilitating better therapeutic monitoring and understanding of its pharmacodynamics.

作用机制

The mechanism of action of 10,11-Dihydro-10-hydroxycarbazepine-d3 involves its role as an active metabolite of oxcarbazepine. It modulates several ion channels and receptors, including:

Voltage-gated sodium channels: Inhibition of these channels reduces neuronal excitability.

Voltage-gated calcium channels: Inhibition leads to decreased neurotransmitter release.

Potassium channels: Potentiation of these channels stabilizes the neuronal membrane.

Adenosine A1 receptors: Antagonism of these receptors contributes to its anticonvulsant effects

相似化合物的比较

- 10,11-Dihydro-10-hydroxycarbamazepine

- Oxcarbazepine

- Carbamazepine

Comparison: 10,11-Dihydro-10-hydroxycarbazepine-d3 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring stable isotopic labeling. Compared to its non-deuterated analogs, it provides enhanced precision in mass spectrometry studies. Additionally, its metabolic stability and pharmacokinetic properties are similar to those of 10,11-Dihydro-10-hydroxycarbamazepine, making it a valuable tool in pharmacological research .

生物活性

10,11-Dihydro-10-hydroxycarbazepine-d3, also known as Licarbazepine-d3, is a deuterated analog of the antiepileptic drug oxcarbazepine. This compound is primarily utilized in research settings due to its stable isotopic labeling, which allows for precise tracking in biological systems. The biological activity of Licarbazepine-d3 is closely related to its mechanism of action on voltage-gated sodium channels, making it significant in the treatment of epilepsy and mood disorders.

The primary target of Licarbazepine-d3 is the voltage-gated sodium channels located in neuronal membranes. By binding to these channels, it stabilizes their inactive state, which effectively reduces neuronal excitability and prevents excessive firing of action potentials. This action is crucial in managing conditions such as epilepsy and bipolar disorder by decreasing the release of excitatory neurotransmitters like glutamate .

Pharmacokinetics

Licarbazepine-d3 exhibits favorable pharmacokinetic properties:

- Absorption : Well-absorbed when taken orally.

- Metabolism : Undergoes hepatic metabolism primarily to its active form, licarbazepine.

- Excretion : Mainly excreted via the kidneys.

- Bioavailability : Influenced by absorption, distribution, metabolism, and excretion (ADME) characteristics .

The biochemical properties of Licarbazepine-d3 include:

- Interaction with Sodium Channels : Acts as a blocker of voltage-gated sodium channels.

- Cellular Effects : Demonstrates significant effects on various cell types and processes, contributing to its antiepileptic properties .

- Molecular Mechanism : Involves stabilization of neuronal membranes and reduction of hyperexcitability.

Case Study 1: Efficacy in Epilepsy

A study involving pediatric patients demonstrated the effectiveness of oxcarbazepine and its metabolites, including 10-hydroxycarbazepine (MHD), in controlling seizures. The pharmacokinetic parameters were evaluated using a population model that included 688 patients aged 2 months to 18 years. Key findings included:

- Mean prediction error (MPE): 0.01 mg/L

- Mean absolute prediction error (MAE): 0.46 mg/L

These results indicate that MHD maintains therapeutic efficacy with minimal toxicity when monitored appropriately .

Case Study 2: Monitoring Therapeutic Levels

A method for monitoring serum levels of MHD was developed using liquid chromatography with UV detection. The method demonstrated high linearity (1.0 to 50.0 µg/mL) and recovery rates between 101.3% and 110.8%, confirming its reliability for clinical use .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | Well absorbed |

| Volume of Distribution (Vd) | 0.67 L/kg |

| Clearance (CL) | 0.035 L·kg⁻¹·h⁻¹ |

| Half-life | Varies by patient |

属性

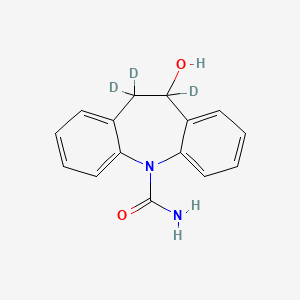

IUPAC Name |

5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-BAVZAHHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661927 | |

| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189917-36-9 | |

| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。